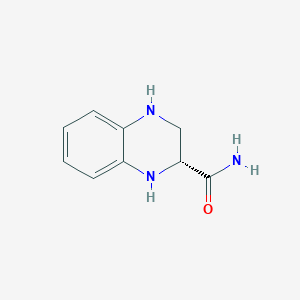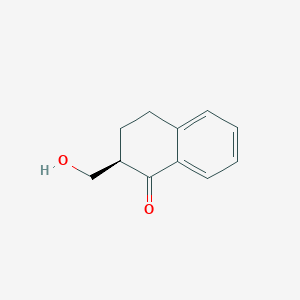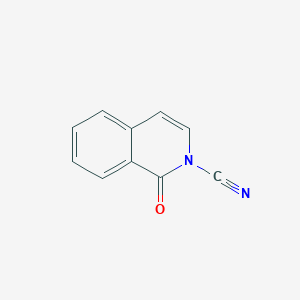![molecular formula C9H8N2O2 B11915452 5H-[1,3]Dioxolo[4,5-f]indol-7-amine](/img/structure/B11915452.png)
5H-[1,3]Dioxolo[4,5-f]indol-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5H-[1,3]Dioxolo[4,5-f]indol-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5,6-methylenedioxyindole with potassium tert-butylate in tetrahydrofuran at room temperature, followed by the addition of bromoacetic acid methyl ester at low temperatures . The reaction proceeds through nucleophilic substitution and cyclization to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimization for yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
5H-[1,3]Dioxolo[4,5-f]indol-7-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Functionalized indole derivatives with various substituents.
Applications De Recherche Scientifique
5H-[1,3]Dioxolo[4,5-f]indol-7-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of novel materials and dyes.
Mécanisme D'action
The mechanism of action of 5H-[1,3]Dioxolo[4,5-f]indol-7-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies on its binding affinity, molecular docking, and structure-activity relationships are essential to elucidate its precise mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
5H-[1,3]Dioxolo[4,5-f]indole: Lacks the amine group but shares the core structure.
5,6-Methylenedioxyindole: A precursor in the synthesis of 5H-[1,3]Dioxolo[4,5-f]indol-7-amine.
1,3-Dioxolo[4,5-f]benzodioxole: A related compound with a benzodioxole ring.
Uniqueness
This compound is unique due to the presence of both the dioxole and indole rings, which confer distinct chemical reactivity and potential biological activity. Its amine group further enhances its versatility in chemical modifications and applications in various research fields.
Propriétés
Formule moléculaire |
C9H8N2O2 |
|---|---|
Poids moléculaire |
176.17 g/mol |
Nom IUPAC |
5H-[1,3]dioxolo[4,5-f]indol-7-amine |
InChI |
InChI=1S/C9H8N2O2/c10-6-3-11-7-2-9-8(1-5(6)7)12-4-13-9/h1-3,11H,4,10H2 |
Clé InChI |
VROASWXTPQCQHE-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C3C(=C2)C(=CN3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![6-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11915420.png)

![[1,2,4]Triazolo[3,4-a]isoquinoline](/img/structure/B11915428.png)



